molecular formula C19H14BrN3O2S B7477334 N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide

Numéro de catalogue B7477334
Poids moléculaire: 428.3 g/mol
Clé InChI: CSWGCRUBCCIWCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It is a selective inhibitor of tyrosine kinase 2 (TYK2), which plays a key role in the signaling pathway of cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-α).

Mécanisme D'action

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide selectively inhibits TYK2, which is a member of the Janus kinase (JAK) family of tyrosine kinases. TYK2 is involved in the signaling pathway of several cytokines that play a key role in the pathogenesis of autoimmune diseases. By inhibiting TYK2, this compound blocks the downstream signaling of cytokines such as IL-12, IL-23, and IFN-α, which leads to the suppression of pro-inflammatory cytokine production and immune cell activation.
Biochemical and physiological effects:
This compound has been shown to effectively reduce the levels of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α in preclinical models of autoimmune diseases. This leads to a reduction in immune cell activation and inflammation, which are key drivers of autoimmune disease pathogenesis. In addition, this compound has demonstrated a favorable safety profile and pharmacokinetic properties in animal studies, suggesting that it may have a good therapeutic window in humans.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide is its selectivity for TYK2, which reduces the potential for off-target effects. In addition, this compound has demonstrated a favorable safety profile and pharmacokinetic properties in animal studies, which suggests that it may have a good therapeutic window in humans. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet fully understood.

Orientations Futures

There are several potential future directions for the development of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide. One possible direction is to test its efficacy in clinical trials for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Another potential direction is to investigate its potential for combination therapy with other drugs that target different cytokines or signaling pathways involved in autoimmune disease pathogenesis. Finally, further studies may be needed to fully understand the mechanism of action and potential long-term effects of this compound in humans.

Méthodes De Synthèse

The synthesis of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide involves several steps, starting from commercially available starting materials. The key intermediate is 4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-amine, which is obtained by reacting 4-bromoaniline with 2-bromoacetone and ammonium thiocyanate. This intermediate is then coupled with 2-cyanophenoxyacetic acid using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) to give this compound.

Applications De Recherche Scientifique

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively suppress the production of pro-inflammatory cytokines and reduce the activation of immune cells such as T cells and macrophages. In addition, this compound has demonstrated a favorable safety profile and pharmacokinetic properties in animal studies.

Propriétés

IUPAC Name

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2S/c1-12-18(13-6-8-15(20)9-7-13)23-19(26-12)22-17(24)11-25-16-5-3-2-4-14(16)10-21/h2-9H,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWGCRUBCCIWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2C#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.